Cas no 1219982-99-6 (3-Amino-4-chloro-N-(3-hydroxybutyl)-benzenesulfonamide)

3-Amino-4-chloro-N-(3-hydroxybutyl)-benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 3-AMINO-4-CHLORO-N-(3-HYDROXYBUTYL)-BENZENESULFONAMIDE
- 3-Amino-4-chloro-N-(3-hydroxybutyl)benzenesulfonamide
- S-(3-amino-4-chlorophenyl)-3-hydroxybutane-1-sulfonamido
- 3-Amino-4-chloro-N-(3-hydroxybutyl)-benzenesulfonamide
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- Inchi: 1S/C10H15ClN2O3S/c1-7(14)4-5-13-17(15,16)8-2-3-9(11)10(12)6-8/h2-3,6-7,13-14H,4-5,12H2,1H3
- InChI Key: WNSOFDSFPYHWRC-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1N)S(NCCC(C)O)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 331
- Topological Polar Surface Area: 101
3-Amino-4-chloro-N-(3-hydroxybutyl)-benzenesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A045140-250mg |
3-Amino-4-chloro-N-(3-hydroxybutyl)-benzenesulfonamide |
1219982-99-6 | 250mg |
$ 375.00 | 2022-06-08 | ||
Crysdot LLC | CD12171355-5g |
3-Amino-4-chloro-N-(3-hydroxybutyl)benzenesulfonamide |
1219982-99-6 | 95+% | 5g |
$446 | 2024-07-23 | |
TRC | A045140-125mg |
3-Amino-4-chloro-N-(3-hydroxybutyl)-benzenesulfonamide |
1219982-99-6 | 125mg |
$ 230.00 | 2022-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632308-5g |
3-Amino-4-chloro-N-(3-hydroxybutyl)benzenesulfonamide |
1219982-99-6 | 98% | 5g |
¥6546.00 | 2024-08-09 |
3-Amino-4-chloro-N-(3-hydroxybutyl)-benzenesulfonamide Related Literature
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Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
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Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
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Baoyu Gao RSC Adv., 2017,7, 28733-28745
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Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
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Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
Additional information on 3-Amino-4-chloro-N-(3-hydroxybutyl)-benzenesulfonamide
Comprehensive Overview of 3-Amino-4-chloro-N-(3-hydroxybutyl)-benzenesulfonamide (CAS No. 1219982-99-6)
3-Amino-4-chloro-N-(3-hydroxybutyl)-benzenesulfonamide (CAS No. 1219982-99-6) is a specialized sulfonamide derivative with significant potential in pharmaceutical and agrochemical research. This compound, characterized by its unique amino and hydroxybutyl functional groups, has garnered attention for its versatile applications in drug discovery and material science. Researchers are increasingly exploring its role as a key intermediate in synthesizing bioactive molecules, particularly those targeting enzyme inhibition and receptor modulation.
The structural features of 3-Amino-4-chloro-N-(3-hydroxybutyl)-benzenesulfonamide make it a valuable candidate for structure-activity relationship (SAR) studies. Its benzenesulfonamide core is known to interact with biological targets such as carbonic anhydrases, while the 3-hydroxybutyl side chain enhances solubility and bioavailability. Recent trends in AI-driven drug design have highlighted the importance of such compounds in virtual screening pipelines, where their physicochemical properties align with Lipinski's rule of five for drug-likeness.
In the context of green chemistry advancements, this compound's synthetic pathways are being optimized to reduce environmental impact. A 2023 study demonstrated its efficient preparation using catalytic amination methods, achieving higher yields with lower energy consumption. This aligns with the growing demand for sustainable chemical synthesis in the pharmaceutical industry, a topic frequently searched in academic databases and patent literature.
The analytical characterization of CAS 1219982-99-6 typically involves advanced techniques like HPLC-MS and NMR spectroscopy. These methods confirm the compound's high purity (>98%), a critical parameter for research applications. Quality control protocols for this material often reference ICH guidelines, addressing common user queries about compound standardization in preclinical studies.
Emerging applications in precision medicine have brought renewed interest to sulfonamide derivatives. The chloro-substituted aromatic ring in this compound shows potential for developing targeted therapies, particularly in oncology research where modified sulfonamides demonstrate selective cytotoxicity. This connects to trending searches about "next-generation cancer therapeutics" and "small molecule inhibitors."
Stability studies of 3-Amino-4-chloro-N-(3-hydroxybutyl)-benzenesulfonamide under various pH conditions reveal optimal storage at 2-8°C in amber glass containers. Such data responds to frequent logistical questions from researchers about compound handling and long-term storage solutions. The compound's crystalline form has been characterized by X-ray diffraction, providing valuable information for formulation scientists.
Patent landscape analysis shows growing IP activity around CAS 1219982-99-6, particularly in combinatorial chemistry approaches. Its molecular scaffold appears in several recent applications for kinase inhibitors and anti-inflammatory agents, reflecting industry trends toward multi-target drug development. This correlates with search engine data showing increased queries about "polypharmacology strategies" in drug discovery.
From a regulatory perspective, the compound's ADMET properties (absorption, distribution, metabolism, excretion, and toxicity) are currently under investigation using in silico prediction tools. Preliminary results suggest favorable metabolic stability, making it a promising candidate for further lead optimization studies. These findings address common researcher concerns about compound developability in early-stage projects.
The global market for specialized sulfonamides like 1219982-99-6 is projected to grow at 6.2% CAGR through 2028, driven by demand for novel chemical entities in drug development. Custom synthesis services for this compound have expanded significantly, responding to the pharmaceutical industry's need for high-quality research chemicals with documented analytical profiles.
Future research directions may explore the compound's potential in proteolysis targeting chimeras (PROTACs) and other targeted protein degradation technologies. Its balanced hydrophilicity/lipophilicity profile makes it suitable for designing bifunctional molecules, a hot topic in current medicinal chemistry literature and frequent subject of search queries from academic researchers.
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